molecular formula C6H14O3<br>C6H14O3<br>CH3CH2OCH2CH2OCH2CH2OH B124667 Diethylene Glycol Monoethyl Ether CAS No. 111-90-0

Diethylene Glycol Monoethyl Ether

Cat. No.: B124667
CAS No.: 111-90-0
M. Wt: 134.17 g/mol
InChI Key: XXJWXESWEXIICW-UHFFFAOYSA-N
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Description

Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190 °F. Used to make soaps, dyes, and other chemicals.
This compound is a primary alcohol that is ethanol substituted by a 2-ethoxyethoxy group at position 2. It has a role as a protic solvent. It is a diether, a primary alcohol, a hydroxypolyether and a glycol ether. It is functionally related to a diethylene glycol.

Mechanism of Action

. . However, the specific biological targets of Ethoxyethoxyethanol are not well-documented in the literature.

Mode of Action

As a solvent, Ethoxyethoxyethanol likely interacts with its targets by dissolving or dispersing the substances it comes into contact with. This can facilitate the delivery of other compounds to their respective targets, or aid in the extraction of compounds from a mixture .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Ethoxyethoxyethanol are not well-documented in the literature. As a solvent, it is likely to be absorbed through the skin, respiratory tract, and gastrointestinal tract. It may be distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

As a solvent, its primary function is to dissolve or disperse other substances, which can have a variety of effects depending on the specific substances involved .

Action Environment

The action, efficacy, and stability of Ethoxyethoxyethanol can be influenced by various environmental factors. For example, temperature and pH can affect its solvent properties. Additionally, its effectiveness can be influenced by the presence of other compounds in the solution .

Biochemical Analysis

Biochemical Properties

It is known to be a solvent for dyes, nitrocellulose, paints, inks, and resins This suggests that it may interact with a variety of biomolecules, potentially influencing their structure and function

Molecular Mechanism

It is known to be produced by the ethoxylation of ethanol

Properties

IUPAC Name

2-(2-ethoxyethoxy)ethanol
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InChI

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3
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InChI Key

XXJWXESWEXIICW-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCCO
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Molecular Formula

C6H14O3, Array
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DSSTOX Substance ID

DTXSID2021941
Record name 2-(2-Ethoxyethoxy)ethanol
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Molecular Weight

134.17 g/mol
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Physical Description

Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190 °F. Used to make soaps, dyes, and other chemicals., Liquid; Liquid, Other Solid, A clear slightly viscous liquid with a mild pleasant odor; [CAMEO], COLOURLESS HYGROSCOPIC LIQUID., A colorless, slightly viscous liquid with a mildly sweet odor.
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Boiling Point

396 °F at 760 mmHg (NTP, 1992), boiling point equals 396 °F, 196 °C, 196-202 °C, 396 °F
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Flash Point

205 °F (NTP, 1992), Flash point equals 205 °F, 196 °F (91 °C) (CLOSED CUP), 96 °C o.c., 205 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with ether, pyridine, chloroform, Miscible with the common organic solvents., Miscible with ethanol, acetone, benzene; very soluble in ethyl ether, In water, miscible at 25 °C, Solubility in water: very good
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Density

0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9885 g/cu m at 20 °C, Relative density (water = 1): 0.99, 0.99
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Vapor Density

4.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.62 (AIR= 1), Relative vapor density (air = 1): 4.6, 4.62
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Vapor Pressure

0.13 mmHg at 77 °F (NTP, 1992), 0.12 [mmHg], Vapor pressure, Pa at 25 °C: 19, 0.13 mmHg
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Color/Form

Colorless liquid

CAS No.

111-90-0
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Melting Point

-108 °F (NTP, 1992), Freezing point = -54.0 °C, -76 °C, -108 °F
Record name DIETHYLENE GLYCOL MONOETHYL ETHER
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Record name DIETHYLENE GLYCOL MONOETHYL ETHER
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Record name DIETHYLENE GLYCOL MONOETHYL ETHER
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Record name DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL)
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Synthesis routes and methods I

Procedure details

Polymerization of styrene with the system NaNH2 and triethylene glycol monobutyl ether. Polymerization is allowed to proceed from 8.32 g (8·10-22 mole) of styrene in in 30 cc THF in the presence of 0.98 g (25·10-3 mole) of sodium amide and 1.71 g (8.3·10-3 mole) of triethylene glycol monobutyl ether. The reaction mixture which is obtained prior to the addition of the monomer has a yellow color which is more pronounced than that obtained with diethylene glycol monoethyl ether, contrary to the results which have been obtained with glycol monomethyl ether. At the end of four hours, a polymer is obtained in 50% yield, with Mn=8500.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaNH2
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.32 g
Type
reactant
Reaction Step Two
Quantity
0.98 g
Type
reactant
Reaction Step Three
Quantity
1.71 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Approximately 20 to 40 mg of the test material was weighed into pre-tared sterile glass vials and the precise weight was recorded. Vehicle volume was then calculated to give a 50% w/v solution, and the vehicle was added. Two different vehicles were used, as indicated in Examples. DMSO vehicle was prepared from 100% DMSO (EMD Biosciences Cat. #MX1458-6, Lot #42364321). Transcutol vehicle was prepared from 100% transcutol (Gattefosse a.s.a., Cedex, France). Samples were then vortexed vigorously until the dry powder was visually brought into solution. In some cases, samples need to be briefly warmed to 37° C. Stock solution aliquots can be frozen in small aliquots and maintained at approximately −20° C., or used immediately after preparation. Racemic mixtures of equol were prepared for testing at concentrations of 0 (control), 0.3, 1.0, and 5.0%. A positive control was prepared using ascorbic acid at a concentration of 50 μg/ml in DMEM/F-12. After stock solutions were diluted for use they were then discarded.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
test material
Quantity
30 (± 10) mg
Type
reactant
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0 (± 1) mol
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Name
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

120 g of ethylene glycol monobutyl ether, 120 g of diethylene glycol monoethyl ether, 180 g of the polyether A1) described in example 2 and 100 g of another polyether A1) (i.e., propoxylated trimethylol-propane having an OH number of 56, a viscosity at 25° C. of 500 mPa -s, a molecular weight of 3005 and a functionality of 3) were weighed into a 6 liter reaction vessel equipped with stirring, cooling and heating devices and heated to 155° C. A mixture of 600 g of butyl acrylate, 125 g of hydroxyethyl acrylate and 700 g of methyl methacrylate was then added over a period of 2 hours, while simultaneously adding 42.8 g of di-tert.-butyl peroxide dissolved in 11 g of ethylene glycol monobutyl ether and 11 g of diethylene glycol monoethyl ether to form copolymer A2). Immediately thereafter, a mixture of 256 g of butyl acrylate, 275 g of methyl methacrylate, 162 g of hydroxyethyl acrylate and 56 g of acrylic acid was added over a period of 1 hour, while simultaneously adding 32.2 g of di-tert.-butyl peroxide dissolved in 7 g of ethylene glycol monobutyl ether and 7 g of diethylene glycol monoethyl ether over a period of 1.5 hours to form copolymer A3). After stirring for a further 2 hours at 150° to 155° C., the temperature was reduced to 100° C. and 84 g of dimethylethanolamine and 2700 g of distilled water were added. The resulting aqueous binder dispersion A) had a solids content of 44.5%, an organic solvent content of 4.9%, an acid number of 22 and an OH number of 97.
[Compound]
Name
copolymer A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
256 g
Type
reactant
Reaction Step Two
Quantity
275 g
Type
reactant
Reaction Step Two
Quantity
162 g
Type
reactant
Reaction Step Two
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
32.2 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethylene Glycol Monoethyl Ether
Reactant of Route 2
Reactant of Route 2
Diethylene Glycol Monoethyl Ether
Reactant of Route 3
Reactant of Route 3
Diethylene Glycol Monoethyl Ether
Reactant of Route 4
Reactant of Route 4
Diethylene Glycol Monoethyl Ether
Reactant of Route 5
Reactant of Route 5
Diethylene Glycol Monoethyl Ether
Reactant of Route 6
Reactant of Route 6
Diethylene Glycol Monoethyl Ether
Customer
Q & A

Q1: How does Ethoxyethoxyethanol influence the optical properties of poly(3,4-propylenedioxypyrrole)s (PProDOPs)?

A: In the study on N-substituted PProDOPs [], Ethoxyethoxyethanol acts as a pendant group attached to the nitrogen atom of the ProDOP unit. This modification significantly impacts the polymer's electronic structure, leading to a blue shift in the π−π* transition. For instance, the N-Gly PProDOP, where Gly represents the Ethoxyethoxyethanol pendant, exhibits an absorbance maximum at 306 nm with an onset at 365 nm []. This shift results in a colorless and highly transparent neutral polymer, desirable for applications requiring high optical clarity.

Q2: What role does Ethoxyethoxyethanol play in the preparation of TiO2 films for photocatalysis?

A: In the second study [], Ethoxyethoxyethanol is a key component of the dip-coating solution used to prepare TiO2 films on silica-coated glass. While the exact mechanism is not detailed in the abstract, its presence, alongside other components like tertraisopropyl orthotitanate and hydroxypropyl cellulose, contributes to achieving highly transparent TiO2 films with desirable properties for photocatalysis []. These properties include controlled thickness, high surface area, and small anatase particle size, all crucial for efficient photocatalytic activity in removing pollutants like acetaldehyde and toluene.

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